5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-methyl-2,6-dioxo-4-phenyl-1,2,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
The compound 5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-methyl-2,6-dioxo-4-phenyl-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic molecule that features a combination of furan, pyridine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-methyl-2,6-dioxo-4-phenyl-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with furan-2-carbaldehyde to form the intermediate compound. This intermediate is then subjected to a series of reactions, including cyclization and nitrile formation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-methyl-2,6-dioxo-4-phenyl-1,2,5,6-tetrahydropyridine-3-carbonitrile: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce amine-substituted pyridine compounds.
Scientific Research Applications
5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-methyl-2,6-dioxo-4-phenyl-1,2,5,6-tetrahydropyridine-3-carbonitrile: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-methyl-2,6-dioxo-4-phenyl-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1
Uniqueness
5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-methyl-2,6-dioxo-4-phenyl-1,2,5,6-tetrahydropyridine-3-carbonitrile: stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
(5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1-methyl-2,6-dioxo-4-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15FN2O3/c1-27-23(28)19(22(20(14-26)24(27)29)16-5-3-2-4-6-16)13-18-11-12-21(30-18)15-7-9-17(25)10-8-15/h2-13H,1H3/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPXJNFGFQKJSC-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=C(C1=O)C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)F)/C(=C(C1=O)C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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